2,3-Difluoro-6-nitrophenol (CAS 82419-26-9) is a highly specialized fluorinated aromatic building block characterized by a precise 2,3-difluoro and 6-nitro substitution pattern on a phenol core [1]. In industrial and pharmaceutical procurement, it is primarily valued as a regiochemically exact precursor for the synthesis of multi-substituted benzoxazines, benzothiazines, and fluorinated 8-hydroxyquinoline derivatives [2]. Its defined substitution eliminates the need for complex, low-yield downstream fluorination or nitration steps, offering a direct pathway to critical active pharmaceutical ingredients (APIs), most notably the fluoroquinolone antibiotics ofloxacin and levofloxacin, as well as advanced organic light-emitting diode (OLED) materials [3].
Substituting 2,3-difluoro-6-nitrophenol with alternative isomers (such as 2,4-difluoro-6-nitrophenol) or upstream precursors (like 2,3,4-trifluoronitrobenzene) fundamentally disrupts the regiochemistry required for target cyclizations [1]. For instance, the synthesis of the 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine core relies on the exact spatial arrangement of the hydroxyl and nitro groups adjacent to the difluoro motif [2]. Attempting to use 2,3,4-trifluoronitrobenzene as a cheaper starting material requires a partial hydrolysis step that historically yields under 30% of the desired product, creating a severe bottleneck in overall manufacturing efficiency [3]. Procuring the pre-formed 2,3-difluoro-6-nitrophenol ensures immediate, high-yield O-alkylation and subsequent reductive cyclization without the burden of complex isomer separation [2].
In the synthesis of the levofloxacin precursor (7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine), utilizing commercially available 2,3-difluoro-6-nitrophenol allows for direct O-alkylation to form the nitro ketone intermediate in 85% yield [1]. In contrast, relying on the upstream precursor 2,3,4-trifluoronitrobenzene requires a preliminary partial hydrolysis step using potassium hydroxide in dimethyl sulfoxide, which yields less than 30% of the required phenol due to competing side reactions and difficult isolation [2]. By starting with the exact difluoronitrophenol isomer, manufacturers bypass this notoriously inefficient hydrolysis bottleneck [1].
| Evidence Dimension | Yield of intermediate for benzoxazine core |
| Target Compound Data | 85% yield of nitro ketone intermediate directly from 2,3-difluoro-6-nitrophenol |
| Comparator Or Baseline | 2,3,4-Trifluoronitrobenzene (requires partial hydrolysis yielding <30%) |
| Quantified Difference | Eliminates a ~70% yield loss in the initial precursor preparation stage |
| Conditions | O-alkylation with chloroacetone derivatives vs. upstream partial hydrolysis in DMSO |
Procuring the exact difluoronitrophenol isomer directly improves the throughput and cost-efficiency of fluoroquinolone API manufacturing by eliminating a low-yield upstream step.
2,3-Difluoro-6-nitrophenol serves as the essential starting material for synthesizing 2-methyl-6,7-difluoro-8-hydroxyquinoline [1]. When converted into aluminum complexes, the 6,7-difluoro substitution (derived directly from the 2,3-difluoro motif of the phenol) induces a significant blue shift (λmax = 495 nm) and enhances the luminescence intensity [1]. Specifically, the aluminum complex exhibits a 2.6-fold increase in quantum yield compared to the non-fluorinated 8-hydroxyquinoline baseline, whereas fluorination at other single positions (e.g., 7-position alone) shows practically no effect on luminescent properties [1].
| Evidence Dimension | Quantum yield of aluminum complexes |
| Target Compound Data | 2.6-fold increase in quantum yield (6,7-difluoro-8-hydroxyquinoline derived from 2,3-difluoro-6-nitrophenol) |
| Comparator Or Baseline | Non-fluorinated 8-hydroxyquinoline and mono-fluorinated (7-fluoro) analogs |
| Quantified Difference | 260% enhancement in quantum yield with a distinct blue shift |
| Conditions | Photophysical evaluation of aluminum complexes in solution/film |
For materials scientists, this specific difluoro substitution pattern is mandatory for tuning the emission spectra and boosting the efficiency of OLED transport layers.
In advanced chemoenzymatic routes to enantiopure benzoxazines, the nitro ketone derived from 2,3-difluoro-6-nitrophenol demonstrates excellent compatibility with alcohol dehydrogenase (ADH-A) biocatalysts [1]. The ADH-A-catalyzed bioreduction of this specific fluorinated intermediate leads to the enantiopure (S)-alcohol in a 91% isolated yield after 24 hours in a pH 7.5 buffer [1]. Alternative non-fluorinated or differently substituted analogs often require heavy metal catalysts (like ZnCl2) or suffer from lower enantiomeric excess during the critical asymmetric reduction step [1].
| Evidence Dimension | Biocatalytic reduction yield and enantioselectivity |
| Target Compound Data | 91% isolated yield of enantiopure (S)-alcohol via ADH-A catalysis |
| Comparator Or Baseline | Traditional chemical reduction requiring heavy metal catalysts and chiral resolution |
| Quantified Difference | Achieves >90% yield of the enantiopure intermediate without heavy metal contamination or post-synthesis chiral resolution |
| Conditions | ADH-A-catalyzed bioreduction in Tris-HCl pH 7.5 buffer for 24 h |
Enables greener, highly stereoselective manufacturing of chiral pharmaceutical intermediates by seamlessly integrating with modern biocatalytic workflows.
2,3-Difluoro-6-nitrophenol is the optimal starting material for synthesizing the 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine core, the central structural motif of levofloxacin and ofloxacin, bypassing low-yield upstream hydrolysis steps [1].
Used to synthesize 6,7-difluoro-8-hydroxyquinoline derivatives, which are critical for formulating zinc and aluminum complexes with blue-shifted emission and significantly enhanced quantum yields in organic electronics [2].
Serves as a reliable substrate precursor for alcohol dehydrogenase (ADH) catalyzed bioreductions, allowing pharmaceutical manufacturers to produce enantiopure chiral building blocks without relying on toxic transition-metal asymmetric catalysts [3].
Irritant